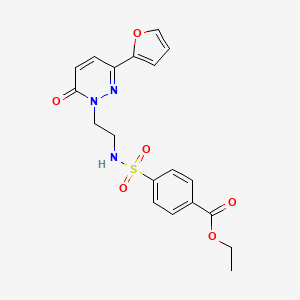
1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is likely a heterocyclic organic compound, given its structure. It contains a pyrrole ring, which is a five-membered aromatic ring with two double bonds and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring, which is a five-membered ring with two double bonds and a nitrogen atom. It also has a pyridine ring, which is a six-membered ring with two double bonds and a nitrogen atom .科学的研究の応用
Carboxylic Acids and Derivatives in Scientific Research
Structural Characterization Techniques : Thermochemolysis with tetramethylammonium hydroxide (TMAH) is a technique used for the structural analysis of humic substances, indicating the relevance of carboxylic and hydroxyl groups in chemical characterization (J. C. Río & P. Hatcher, 2013) sourcesourcesource.
Bioactive Compounds in Plants : Carboxylic acids derived from plants show significant antioxidant, antimicrobial, and cytotoxic activities. The study suggests that the bioactivity of these compounds, such as benzoic acid and cinnamic acid, is closely related to their structure, highlighting the potential of carboxylic acids in pharmaceutical applications (B. Godlewska-Żyłkiewicz et al., 2020) sourcesourcesource.
Pyrrole Derivatives in Supramolecular Chemistry : Calixpyrrole and its derivatives are used in the self-assembly of supramolecular capsules, demonstrating the versatility of pyrrole compounds in designing complex molecular architectures for potential applications in nanotechnology and molecular recognition (P. Ballester, 2011) source.
Biomass Conversion to Value-added Chemicals : The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its further transformation into carboxylic acids like 2,5-furandicarboxylic acid, showcases the role of carboxylic acid functionalities in developing sustainable pathways for producing industrial chemicals and fuels from renewable resources (V. M. Chernyshev et al., 2017) source.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-10(12(16)17)8(2)15(7)11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGSKXXYCHKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(C=C2)Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

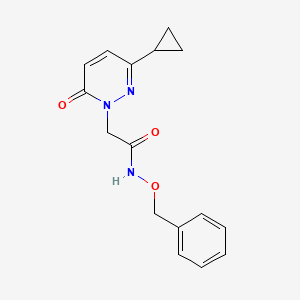
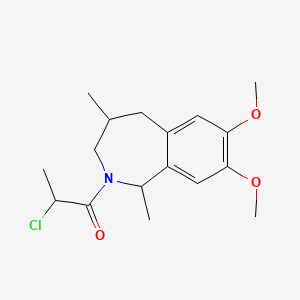
![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)
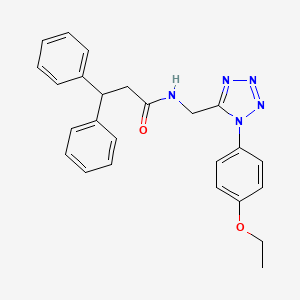
![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
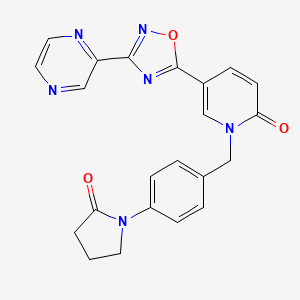
![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)
![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)

